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Abstract
Didesmethyl cariprazine (DDCAR) is the major and pharmacologically active metabolite of

the atypical antipsychotic cariprazine. Its unique pharmacokinetic properties, particularly its

long half-life, significantly contribute to the overall therapeutic effect and clinical profile of the

parent drug. This technical guide provides a comprehensive overview of the current

understanding of the pharmacokinetic properties of didesmethyl cariprazine in humans,

including its formation, distribution, metabolism, and elimination. Detailed experimental

methodologies for its quantification and a summary of key pharmacokinetic parameters are

presented to support further research and drug development efforts.

Introduction
Cariprazine is an orally active, potent dopamine D3/D2 receptor partial agonist with preferential

binding to D3 receptors, approved for the treatment of schizophrenia and bipolar I disorder.[1]

[2] Upon administration, cariprazine is extensively metabolized into two major active

metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[3] Both

metabolites are pharmacologically active and contribute to the clinical efficacy of cariprazine.[3]

[4] Notably, DDCAR exhibits a significantly longer half-life than both cariprazine and DCAR,

making it the predominant circulating active moiety at steady state.[5] Understanding the
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pharmacokinetics of DDCAR is therefore crucial for optimizing cariprazine therapy and for the

development of future antipsychotic agents.

Metabolic Pathway of Didesmethyl Cariprazine
Cariprazine undergoes sequential demethylation to form its active metabolites. The primary

metabolic pathway is mediated by the cytochrome P450 enzyme CYP3A4, with a minor

contribution from CYP2D6.[3][4] Cariprazine is first demethylated to desmethyl-cariprazine

(DCAR), which is then further demethylated to form didesmethyl-cariprazine (DDCAR).[3][4]

DDCAR can be further metabolized through hydroxylation.[4]
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Metabolic pathway of cariprazine to didesmethyl cariprazine.
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Pharmacokinetic Properties
The pharmacokinetic profile of didesmethyl cariprazine is characterized by slow formation, a

long half-life, and extensive protein binding. These factors contribute to its accumulation in

plasma and its prolonged therapeutic effect.

Absorption and Formation
Didesmethyl cariprazine is not administered directly but is formed in vivo from the metabolism

of cariprazine. Following oral administration of cariprazine, the formation of DDCAR is relatively

slow.[3]

Distribution
DDCAR is highly bound to plasma proteins, with a binding percentage of approximately 92%.

[6] This extensive protein binding contributes to its long half-life and limits its free concentration

in plasma.

Metabolism and Elimination
DDCAR is primarily eliminated through hepatic metabolism, mediated by CYP3A4, leading to

the formation of hydroxylated metabolites which are then excreted.[4] Both renal and hepatic

routes are important for the overall elimination of cariprazine and its metabolites.[6]

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of didesmethyl
cariprazine in humans, in comparison to its precursor, cariprazine, and the other major active

metabolite, desmethyl-cariprazine.
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Parameter
Didesmethyl
Cariprazine
(DDCAR)

Desmethyl
Cariprazine
(DCAR)

Cariprazine Reference

Terminal Half-life

(t½)

1-3 weeks (314-

446 hours)

1-2 days (29.7-

37.5 hours)

2-4 days (31.6-

68.4 hours)
[7][8][9]

Time to Steady

State (Tss)
4-8 weeks 1-2 weeks 1-2 weeks [7][8][10]

Plasma Protein

Binding
~92% ~94% ~96% [6]

Relative

Exposure at

Steady State

(AUC)

~2-3 fold higher

than Cariprazine

~30-40% of

Cariprazine
- [3][11]

Experimental Protocols
The quantification of didesmethyl cariprazine in human biological matrices is essential for

pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method has been described for the simultaneous determination of cariprazine and its

metabolites in human plasma and urine.

Bioanalytical Method: LC-MS/MS
A sensitive and selective LC-MS/MS method for the quantification of cariprazine (referred to as

RGH-188 in the study), desmethyl-cariprazine, and didesmethyl-cariprazine in human plasma

and urine has been developed and validated.[12]

Sample Preparation: Liquid-liquid extraction (LLE) is used to isolate the analytes from the

alkalized biological matrix.[12]

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is

employed for the separation of the analytes.[12]

Detection: A tandem mass spectrometer equipped with a TurboIonSpray interface is

operated in positive-ion, multiple reaction monitoring (MRM) mode.[12]
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Internal Standards: Deuterated analogs of the analytes are used as internal standards for

accurate quantification.[12]

The following table details the mass transitions monitored for the quantification of didesmethyl
cariprazine and its corresponding internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference

Didesmethyl-RGH-

188 (DDCAR)
399.2 382.2 [12]

[2H8]-didesmethyl-

RGH-188 (Internal

Standard)

407.3 390.2 [12]

The lower limit of quantification (LLOQ) for didesmethyl-cariprazine in human plasma was

reported to be 0.1 ng/mL.[12]

Clinical Significance
The prolonged half-life of didesmethyl cariprazine has significant clinical implications. It

contributes to a sustained therapeutic effect, which may be beneficial in maintaining

symptomatic control in patients with chronic conditions like schizophrenia.[4] However, this long

half-life also means that it takes a considerable amount of time to reach steady-state

concentrations and to be eliminated from the body after discontinuation of the drug.[5][8] This

should be taken into account when initiating or discontinuing cariprazine treatment, as well as

when managing potential adverse effects. The high exposure of DDCAR at steady state

underscores its importance to the overall pharmacological activity of cariprazine.[1][3]

Conclusion
Didesmethyl cariprazine is a critical active metabolite of cariprazine, with a unique and

clinically relevant pharmacokinetic profile. Its long half-life and substantial contribution to the

total active drug exposure are key features that influence the therapeutic use of cariprazine.

The detailed pharmacokinetic data and experimental methodologies presented in this guide

provide a valuable resource for researchers and clinicians working in the field of antipsychotic

drug development and therapy. Further research into the specific pharmacological activities
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and potential clinical implications of didesmethyl cariprazine is warranted to fully elucidate its

role in the treatment of psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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